Thiourea, N-(2-iodophenyl)-N'-2-propenyl-
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Overview
Description
Thiourea, N-(2-iodophenyl)-N’-2-propenyl- is an organosulfur compound that features a thiourea group substituted with a 2-iodophenyl and a 2-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiourea, N-(2-iodophenyl)-N’-2-propenyl- typically involves the reaction of 2-iodoaniline with allyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Thiourea, N-(2-iodophenyl)-N’-2-propenyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The thiourea group can be oxidized to form sulfonyl derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Cyclization Reactions: Catalysts such as copper iodide (CuI) in the presence of a base can facilitate cyclization.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include sulfonyl thioureas.
Cyclization Reactions: Products include various heterocyclic compounds, such as benzothiazoles.
Scientific Research Applications
Thiourea, N-(2-iodophenyl)-N’-2-propenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of heterocycles.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-iodophenyl)-N’-2-propenyl- involves its interaction with various molecular targets. For example, in urease inhibition, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This interaction is facilitated by the thiourea group, which forms strong hydrogen bonds with the enzyme’s active site residues .
Comparison with Similar Compounds
- Thiourea, N-(2-iodophenyl)-N’-phenyl-
- Thiourea, N-(2-iodophenyl)-N’-methyl-
- Thiourea, N-(2-iodophenyl)-N’-ethyl-
Comparison: Thiourea, N-(2-iodophenyl)-N’-2-propenyl- is unique due to the presence of the 2-propenyl group, which imparts different reactivity and steric properties compared to its analogs. This makes it particularly useful in reactions where the propenyl group can participate in additional chemical transformations, such as cyclization or polymerization reactions .
Properties
CAS No. |
53305-93-4 |
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Molecular Formula |
C10H11IN2S |
Molecular Weight |
318.18 g/mol |
IUPAC Name |
1-(2-iodophenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H11IN2S/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H2,12,13,14) |
InChI Key |
MRLVSLPHRKNHMN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC=C1I |
Origin of Product |
United States |
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